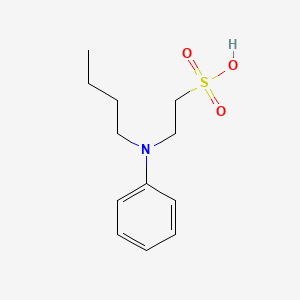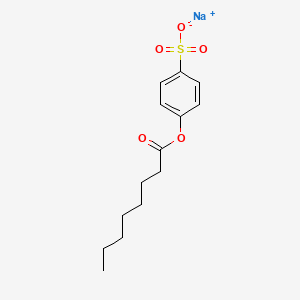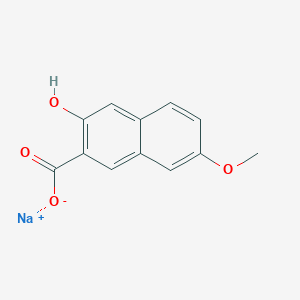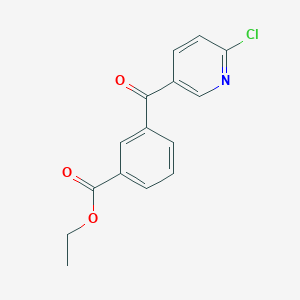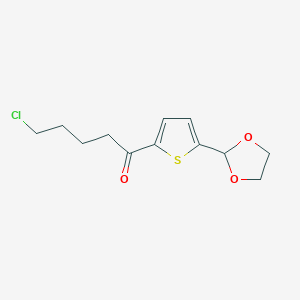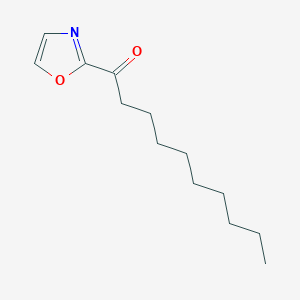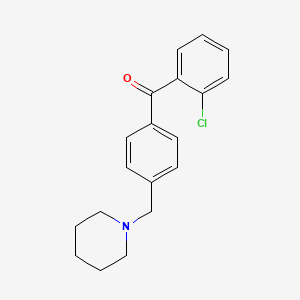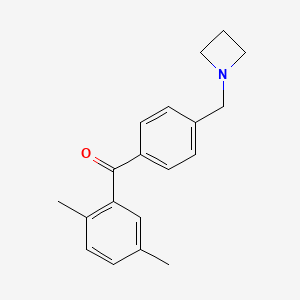
3-(3-Cianobenzoil)tiofeno
Descripción general
Descripción
3-(3-Cyanobenzoyl)thiophene is an organic compound with the molecular formula C12H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a cyanobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
3-(3-Cyanobenzoyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity and potential therapeutic uses.
Mecanismo De Acción
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, indicating that they may influence several biochemical pathways .
Análisis Bioquímico
Biochemical Properties
3-(3-Cyanobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-(3-Cyanobenzoyl)thiophene, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 3-(3-Cyanobenzoyl)thiophene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Additionally, 3-(3-Cyanobenzoyl)thiophene may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-(3-Cyanobenzoyl)thiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, 3-(3-Cyanobenzoyl)thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Cyanobenzoyl)thiophene in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation over time, leading to changes in their biochemical activity. Long-term exposure to 3-(3-Cyanobenzoyl)thiophene in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3-Cyanobenzoyl)thiophene vary with different dosages in animal models. Low doses may exhibit therapeutic effects, while high doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to exhibit dose-dependent anti-inflammatory and anticancer activities . At higher doses, these compounds may cause liver and kidney toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(3-Cyanobenzoyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of 3-(3-Cyanobenzoyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . For example, thiophene derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells.
Subcellular Localization
The subcellular localization of 3-(3-Cyanobenzoyl)thiophene is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiophene derivatives have been observed to localize in the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanobenzoyl)thiophene typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of thiophene with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-(3-Cyanobenzoyl)thiophene.
Industrial Production Methods
Industrial production of 3-(3-Cyanobenzoyl)thiophene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiophene and 3-cyanobenzoyl chloride are reacted in the presence of a Lewis acid catalyst.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors may be used, allowing for better control of reaction conditions and minimizing side reactions.
Purification and Isolation: The product is purified using industrial-scale techniques such as distillation, crystallization, or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyanobenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: The cyanobenzoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(3-Aminobenzoyl)thiophene.
Substitution: Brominated or nitrated thiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Cyanobenzoyl)thiophene: Similar structure but with the cyanobenzoyl group at a different position.
3-(4-Cyanobenzoyl)thiophene: Another positional isomer with the cyanobenzoyl group at the 4-position.
3-(3-Cyanophenyl)thiophene: Lacks the carbonyl group, only has the cyanophenyl group attached to the thiophene ring.
Uniqueness
3-(3-Cyanobenzoyl)thiophene is unique due to the specific positioning of the cyanobenzoyl group, which influences its reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in materials science and pharmaceuticals.
Propiedades
IUPAC Name |
3-(thiophene-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12(14)11-4-5-15-8-11/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCISKXZLAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641828 | |
| Record name | 3-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861224-01-3 | |
| Record name | 3-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


